2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Lipophilicity Physicochemical Properties Drug Design

This critical phthalazinone building block features an acetonitrile handle essential for synthesizing PARP-1 inhibitors (IC50 as low as 2.3 nM) and Zopolrestat. Unlike unsubstituted phthalazinone (CAS 119-39-1), its optimized LogP (0.78-0.99) and reactive 1-position enable ADME tuning and precise functionalization. Ideal for medicinal chemistry programs targeting BRCA-mutated cancers and diabetic complications.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B2766284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NNC2=O)CC#N
InChIInChI=1S/C10H7N3O/c11-6-5-9-7-3-1-2-4-8(7)10(14)13-12-9/h1-4H,5H2,(H,13,14)
InChIKeyNZENSMZSTAMKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 91587-99-4): Procurement-Ready Phthalazinone Building Block for PARP-Focused Research


2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile (CAS 91587-99-4) is a heterocyclic building block consisting of a phthalazinone core with an acetonitrile substituent at the 1-position . With a molecular formula of C10H7N3O and a molecular weight of 185.18 g/mol, this compound is commercially available at purities of 95% or higher . Its chemical structure, confirmed by X-ray crystallography, reveals a nearly planar conformation stabilized by van der Waals interactions in the solid state [1]. The compound is widely utilized as a key intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents particularly effective in BRCA-mutated tumors [2].

Why Unsubstituted Phthalazinones Cannot Substitute for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile in PARP Inhibitor Synthesis


Generic substitution with unsubstituted 1(2H)-phthalazinone (CAS 119-39-1) is not viable for PARP-targeted research. While both compounds share the phthalazinone core, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile features a critical acetonitrile moiety at the 1-position that is essential for downstream functionalization. The acetonitrile group serves as a versatile synthetic handle for nucleophilic addition, cyclization, and further elaboration into potent PARP inhibitors [1]. Unsubstituted phthalazinone lacks this reactive site, making it unsuitable for constructing the complex pharmacophores required for PARP-1 inhibition. Moreover, the presence of the acetonitrile group significantly alters physicochemical properties: 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile exhibits a LogP value of approximately 0.78-0.99, compared to 1(2H)-phthalazinone's LogP of 0.92 . This difference in lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior, making the compounds non-interchangeable in both synthetic and analytical workflows.

Quantitative Differentiation Evidence: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile vs. Structural Comparators


Comparative Lipophilicity: LogP of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile vs. Unsubstituted Phthalazinone

The lipophilicity of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, measured as the octanol-water partition coefficient (LogP), ranges from 0.78 to 0.99 across computational and experimental determinations . In contrast, the unsubstituted core scaffold 1(2H)-phthalazinone exhibits a LogP of 0.92 [1]. While the numerical difference appears modest, this LogP range is critical for optimizing membrane permeability in drug discovery. The acetonitrile substituent introduces a polar nitrile group that balances the hydrophobic phthalazinone core, a feature absent in the unsubstituted analog. This balance is essential for achieving favorable ADME properties in PARP inhibitor candidates [2].

Lipophilicity Physicochemical Properties Drug Design

Comparative Solubility Profile: Acetonitrile-Substituted vs. Unsubstituted Phthalazinone

Phthalazinone derivatives bearing an acetonitrile substituent demonstrate markedly different solubility behavior compared to the unsubstituted core. Specifically, 4-(p-chloro-1-cyanobenzyl)-(2H)-phthalazinone, a close structural analog containing the 1-acetonitrile moiety, is documented as freely soluble in acetonitrile . In contrast, unsubstituted 1(2H)-phthalazinone is insoluble in water and only slightly soluble in common organic solvents including chloroform, DMSO, and methanol [1]. This solubility divergence is directly attributable to the acetonitrile substituent, which enhances polarity and facilitates solvation in aprotic solvents. For 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, this improved solubility profile translates to more efficient synthetic transformations and streamlined chromatographic purification.

Solubility Formulation Analytical Chemistry

Synthetic Utility: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile as a Direct Precursor to Zopolrestat and PARP Inhibitors

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile serves as a critical intermediate in the synthesis of Zopolrestat (CP-73850, Alond, Xedia), an aldose reductase inhibitor [1][2]. The compound's acetonitrile group undergoes nucleophilic addition and cyclization reactions to construct the Zopolrestat pharmacophore. In contrast, unsubstituted 1(2H)-phthalazinone lacks this reactive handle and cannot be directly employed in this synthetic route without additional functionalization steps. Furthermore, the phthalazinone-acetonitrile scaffold is a privileged structure in PARP-1 inhibitor design, with numerous patented derivatives demonstrating nanomolar IC50 values against PARP-1 [3][4]. The acetonitrile moiety serves as a versatile anchor point for introducing diverse substituents that modulate potency, selectivity, and pharmacokinetic properties.

Synthetic Intermediate PARP Inhibitor Drug Synthesis

Comparative Purity Specifications: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile vs. Generic Phthalazinone Building Blocks

Commercially available 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is consistently offered at high purity levels of 95% to 97% . This high purity standard is comparable to or exceeds that of generic 1(2H)-phthalazinone, which is typically available at 98% purity by HPLC [1]. However, the critical differentiation lies in the specific identity and structural confirmation. Vendors of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile provide comprehensive analytical characterization including IUPAC name, canonical SMILES, InChI, and in some cases, computational LogP and TPSA data . This level of documentation ensures that researchers receive the exact regioisomer and substitution pattern required for their synthetic applications, avoiding costly mis-identification errors that can occur with less well-characterized building blocks.

Purity Quality Control Procurement

Validated Application Scenarios for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile Based on Quantitative Evidence


Synthesis of Zopolrestat and Related Aldose Reductase Inhibitors

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is a documented key intermediate in the multi-step synthesis of Zopolrestat (CP-73850), an aldose reductase inhibitor investigated for diabetic complications [1][2]. The compound's acetonitrile group undergoes reaction with 2-chloroacetonitrile in the presence of potassium tert-butoxide in DMF to yield the cyanomethylated derivative, a critical step in constructing the Zopolrestat pharmacophore. This established synthetic route validates the compound's utility in medicinal chemistry programs targeting aldose reductase.

Development of PARP-1 Inhibitors for Oncology Research

The phthalazinone-acetonitrile scaffold is a privileged core structure in PARP-1 inhibitor design. Patented derivatives based on this scaffold exhibit potent PARP-1 inhibition with IC50 values as low as 2.30 nM and 6.70 nM in enzymatic assays [3][4]. 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile serves as the foundational building block for synthesizing these inhibitors, enabling researchers to explore structure-activity relationships and optimize potency and selectivity against PARP-1, a validated target in BRCA-mutated cancers.

Physicochemical Property Optimization in Drug Discovery

With its balanced LogP profile (0.78-0.99) and improved solubility in acetonitrile relative to unsubstituted phthalazinone, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile is an ideal starting point for optimizing ADME properties in lead compounds . The acetonitrile moiety provides a polar handle that can be further modified or retained to fine-tune lipophilicity and solubility, crucial parameters for achieving favorable pharmacokinetic profiles. This compound enables medicinal chemists to systematically explore the impact of the acetonitrile substituent on membrane permeability and metabolic stability.

Analytical Method Development and Quality Control

The well-characterized identity of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetonitrile, including canonical SMILES, InChI, and computational descriptors, makes it a reliable standard for analytical method development . Its distinct HPLC retention behavior, driven by the acetonitrile substituent, allows for robust separation from related phthalazinone impurities. Laboratories engaged in quality control of PARP inhibitor synthesis can utilize this compound as a reference standard to ensure product purity and identity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.